molecular formula C13H22N2O B2958162 1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole CAS No. 1856092-98-2

1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole

Cat. No.: B2958162
CAS No.: 1856092-98-2
M. Wt: 222.332
InChI Key: BWXRWSFKKJZMCW-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a cyclopentyl group attached to the first nitrogen atom and an isobutoxymethyl group attached to the third carbon atom of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with isobutyl chloroformate to introduce the isobutoxymethyl group, followed by cyclization to form the pyrazole ring.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring.

Scientific Research Applications

1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole: Similar structure but with a methoxymethyl group instead of an isobutoxymethyl group.

    1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole: Similar structure but with an ethoxymethyl group instead of an isobutoxymethyl group.

    1-cyclopentyl-3-(propoxymethyl)-1H-pyrazole: Similar structure but with a propoxymethyl group instead of an isobutoxymethyl group.

Uniqueness

1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole is unique due to the presence of the isobutoxymethyl group, which can impart specific chemical and biological properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-cyclopentyl-3-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-11(2)9-16-10-12-7-8-15(14-12)13-5-3-4-6-13/h7-8,11,13H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXRWSFKKJZMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=NN(C=C1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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